Cas no 58687-45-9 (2-(5-amino-1H-benzimidazol-1-yl)ethanol)

2-(5-Amino-1H-benzimidazol-1-yl)ethanol is a benzimidazole derivative characterized by the presence of both an amino group at the 5-position and a hydroxyethyl substituent on the nitrogen at the 1-position of the benzimidazole core. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules. Its structural features, including the reactive amino and hydroxyl groups, enable further functionalization, making it valuable for constructing complex heterocyclic systems. The benzimidazole scaffold is known for its broad pharmacological relevance, contributing to applications in medicinal chemistry. The compound is typically handled under controlled conditions due to its potential sensitivity.
2-(5-amino-1H-benzimidazol-1-yl)ethanol structure
58687-45-9 structure
Product Name:2-(5-amino-1H-benzimidazol-1-yl)ethanol
CAS No:58687-45-9
MF:C9H11N3O
MW:177.203141450882
CID:851644
PubChem ID:1083172
Update Time:2025-06-28

2-(5-amino-1H-benzimidazol-1-yl)ethanol Chemical and Physical Properties

Names and Identifiers

    • 2-(5-Amino-1H-benzo[d]imidazol-1-yl)ethanol
    • 1H-Benzimidazole-1-ethanol,5-amino-(9CI)
    • 2-(5-AMINO-BENZOIMIDAZOL-1-YL)-ETHANOL
    • 58687-45-9
    • DB-413463
    • 2-(5-amino-1,3-benzodiazol-1-yl)ethanol
    • VS-07048
    • 2-(5-amino-1H-benzimidazol-1-yl)ethanol
    • 2-(5-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol
    • HMS1695D17
    • 5-Amino-1H-benzimidazole-1-ethanol
    • CS-0315804
    • STL197903
    • AKOS000104740
    • 2-(5-aminobenzimidazol-1-yl)ethanol
    • N-(b-hydroxyethyl)-5-aminobenzimidazole
    • BBL019981
    • 2-(5-amino-1H-1,3-benzodiazol-1-yl)ethan-1-ol
    • MDL: MFCD06010309
    • Inchi: 1S/C9H11N3O/c10-7-1-2-9-8(5-7)11-6-12(9)3-4-13/h1-2,5-6,13H,3-4,10H2
    • InChI Key: QVMFSBBGSVJINR-UHFFFAOYSA-N
    • SMILES: OCCN1C=NC2C=C(C=CC1=2)N

Computed Properties

  • Exact Mass: 177.09033
  • Monoisotopic Mass: 177.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 64.1Ų

Experimental Properties

  • PSA: 64.07
  • LogP: 1.19200

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Additional information on 2-(5-amino-1H-benzimidazol-1-yl)ethanol

Introduction to 2-(5-Amino-1H-Benzimidazol-1-yl)ethanol (CAS No. 58687-45-9)

2-(5-Amino-1H-benzimidazol-1-yl)ethanol (CAS No. 58687-45-9) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as ABIE, has garnered attention due to its unique structural properties and potential biological activities. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of 2-(5-amino-1H-benzimidazol-1-yl)ethanol.

The chemical structure of 2-(5-amino-1H-benzimidazol-1-yl)ethanol is characterized by a benzimidazole core linked to an ethanol group. The benzimidazole moiety is a well-known heterocyclic ring system that is widely present in various biologically active compounds. The presence of the amino group at the 5-position of the benzimidazole ring and the ethanol substituent imparts unique chemical and biological properties to this compound.

Synthesis of 2-(5-amino-1H-benzimidazol-1-yl)ethanol can be achieved through several routes. One common method involves the reaction of 5-amino-1H-benzimidazole with ethylene oxide in the presence of a suitable catalyst. This reaction typically proceeds via a nucleophilic substitution mechanism, leading to the formation of the desired product. Another approach involves the condensation of 2-aminothiophenol with glycolic acid, followed by cyclization and reduction steps to obtain 2-(5-amino-1H-benzimidazol-1-yl)ethanol.

The biological activities of 2-(5-amino-1H-benzimidazol-1-yl)ethanol have been extensively studied in recent years. One of the key areas of interest is its potential as an antiviral agent. Research has shown that ABIE exhibits significant antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action is believed to involve the inhibition of viral replication through interference with key viral enzymes or host cell factors.

In addition to its antiviral properties, 2-(5-amino-1H-benzimidazol-1-yl)ethanol has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer cells. The anticancer activity is thought to be mediated through the modulation of signaling pathways involved in cell proliferation and survival.

The pharmacological profile of 2-(5-amino-1H-benzimidazol-1-yl)ethanol has been further explored in preclinical studies. These studies have shown that the compound exhibits good oral bioavailability and favorable pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, more extensive preclinical and clinical trials are needed to fully evaluate its safety and efficacy in humans.

Recent advancements in computational chemistry have also contributed to our understanding of the structure-function relationships of 2-(5-amino-1H-benzimidazol-1-yl)ethanol. Molecular docking studies have provided insights into the binding modes and interactions between this compound and its target proteins. These findings have guided the rational design of more potent analogs with improved therapeutic profiles.

In conclusion, 2-(5-amino-1H-benzimidazol-1-yl)ethanol (CAS No. 58687-45-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, coupled with its antiviral and anticancer properties, makes it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences.

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